Cas no 339020-99-4 (4-[(4-CHLOROANILINO)METHYLENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE)
4-[(4-CHLOROANILINO)METHYLENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE Chemical and Physical Properties
Names and Identifiers
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- BUTTPARK 12\03-62
- 4-[(4-CHLOROANILINO)METHYLENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 4-{[(4-chlorophenyl)amino]methylidene}-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- 3H-Pyrazol-3-one, 4-[[(4-chlorophenyl)amino]methylene]-2,4-dihydro-5-(trifluoromethyl)-
- 4-[(4-chlorophenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
- SMR000168428
- MLS000327878
- HMS2380B24
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- Inchi: 1S/C11H7ClF3N3O/c12-6-1-3-7(4-2-6)16-5-8-9(11(13,14)15)17-18-10(8)19/h1-5H,(H2,17,18,19)/b16-5+
- InChI Key: GKVMRXYGMNYRSV-FZSIALSZSA-N
- SMILES: ClC1C=CC(=CC=1)/N=C/C1C(NNC=1C(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 425
- XLogP3: 2.8
- Topological Polar Surface Area: 53.5
4-[(4-CHLOROANILINO)METHYLENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 8B-106-1MG |
4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one |
339020-99-4 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | 8B-106-5MG |
4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one |
339020-99-4 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | 8B-106-10MG |
4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one |
339020-99-4 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | 8B-106-50MG |
4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one |
339020-99-4 | >90% | 50mg |
£102.00 | 2025-02-08 | |
| Key Organics Ltd | 8B-106-100MG |
4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one |
339020-99-4 | >90% | 100mg |
£146.00 | 2025-02-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00895841-1g |
4-{[(4-chlorophenyl)amino]methylidene}-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one |
339020-99-4 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Ambeed | A934011-1g |
4-{[(4-chlorophenyl)amino]methylidene}-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one |
339020-99-4 | 90% | 1g |
$350.0 | 2024-04-19 |
4-[(4-CHLOROANILINO)METHYLENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE Suppliers
4-[(4-CHLOROANILINO)METHYLENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 4-[(4-CHLOROANILINO)METHYLENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Professional Introduction to Compound with CAS No. 339020-99-4 and Product Name: 4-[(4-CHLOROANILINO)METHYLENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
The compound in question, identified by the CAS number 339020-99-4, is a highly specialized molecule with the systematic name 4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one. This compound belongs to a class of heterocyclic organic molecules that have garnered significant attention in the field of pharmaceutical research and development due to their unique structural and functional properties. The presence of both chloroanilino and trifluoromethyl substituents in its structure imparts distinct electronic and steric characteristics, making it a promising candidate for various biochemical applications.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazolone derivatives in the design of novel therapeutic agents. The molecular framework of this compound, featuring a pyrazolone core, is particularly noteworthy as it serves as a versatile scaffold for drug discovery. The 4-chloroanilino moiety introduces a region of electrophilic reactivity, which can be exploited for further functionalization, while the trifluoromethyl group enhances lipophilicity and metabolic stability—key factors in drug efficacy and bioavailability.
In the context of contemporary research, this compound has been explored for its potential role in modulating biological pathways associated with inflammation and oxidative stress. Studies have demonstrated that pyrazolone derivatives can interact with enzymes and receptors involved in these processes, thereby serving as lead compounds for the development of anti-inflammatory and antioxidant therapies. The specific arrangement of substituents in this molecule may contribute to its ability to selectively inhibit certain enzymatic activities, making it a valuable asset in preclinical investigations.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired heterocyclic ring system efficiently. The introduction of the trifluoromethyl group is particularly challenging but crucial, as it significantly influences the pharmacokinetic properties of the final product. Researchers have leveraged state-of-the-art spectroscopic techniques like NMR and mass spectrometry to confirm the structural integrity of the synthesized molecule.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. The chloroanilino substituent is predicted to form hydrogen bonds and π-stacking interactions with polar residues in protein binding pockets, while the trifluoromethyl group may engage in hydrophobic interactions. These insights have guided medicinal chemists in optimizing the compound’s pharmacophore for improved affinity and selectivity.
The potential therapeutic applications of this compound are further underscored by its structural similarity to known bioactive molecules. By leveraging structure-activity relationship (SAR) studies, researchers aim to refine its chemical profile to enhance its biological activity while minimizing off-target effects. Preliminary in vitro assays have shown promising results regarding its inhibitory effects on certain inflammatory cytokines, suggesting its utility in addressing chronic inflammatory disorders.
As interest in fluorinated compounds grows due to their favorable pharmacological properties, this molecule exemplifies how strategic incorporation of fluorine atoms can modulate drug behavior. The trifluoromethyl group not only improves metabolic stability but also enhances binding affinity through increased lipophilicity—a critical balance known as lipophilic ligand efficiency (LLE). Such features are often sought after in drug candidates intended for oral administration.
In conclusion, the compound with CAS no. 339020-99-4 represents a significant advancement in pyrazolone-based drug discovery. Its unique structural attributes, including the chloroanilino and trifluoromethyl substituents, position it as a versatile tool for developing novel therapeutic interventions. Ongoing research efforts are focused on elucidating its mechanistic details and optimizing its pharmacological profile through rational molecular design. As our understanding of biochemical pathways continues to evolve, compounds like this one will play an increasingly pivotal role in addressing complex diseases.
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